molecular formula C11H14N2O2 B1343860 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid CAS No. 658712-81-3

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Cat. No.: B1343860
CAS No.: 658712-81-3
M. Wt: 206.24 g/mol
InChI Key: RFHWDIVYIDWUDL-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoporosis Treatment

Compounds closely related to 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds exhibit strong in vitro efficacy (IC50 = 0.07 and 0.08 nM) and significant unbound fractions in human plasma. They have demonstrated promising results in in vivo models of bone turnover and are being developed for the treatment of osteoporosis (Coleman et al., 2004).

Pharmaceutical Compound Stability

A compound structurally similar to this compound, known as Compound A, has been studied for its crystalline forms with varying hydration states. This compound's formation of multiple layer hydrates can lead to issues such as tablet cracking at higher humidities. Particle-based simulation techniques have been utilized to explore hydrate formation and predict the existence of all five hydrates of Compound A (Zhao et al., 2009).

Synthesis Techniques

Research has been conducted on the methods for synthesizing key intermediates of αVβ3 integrin antagonists, which include derivatives of this compound. These methods involve double Sonogashira reactions and Chichibabin cyclizations, highlighting the compound's role in the development of new pharmaceutical agents (Hartner et al., 2004).

Fluorescence Derivatisation of Amino Acids

In another application, derivatives of a similar compound, 3-(Naphthalen-1-ylamino)propanoic acid, have been used for the fluorescent derivatisation of amino acids. The derivatives exhibit strong fluorescence and are useful in biological assays due to their emission wavelengths, which are conducive to such applications (Frade et al., 2007).

Future Directions

The future directions for the study of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” could involve further exploration of its synthesis, mechanism of action, and potential applications. Given its potential as an alpha (v)beta (3) receptor antagonist, it could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other molecules, and cellular conditions. Specific details on how these factors influence the action of this compound are currently unavailable .

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWDIVYIDWUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622198
Record name 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658712-81-3
Record name 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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